Hydrocotarnine

Descripción general

Descripción

La hidrocotarnina es un alcaloide cristalino que se obtiene del opio y también se forma por la reducción de la cotarnina . Es un alcaloide del opio no narcótico y se sabe que potencia el efecto analgésico de la oxicodona . La fórmula molecular de la hidrocotarnina es C12H15NO3, y tiene un peso molecular de 221.2524 g/mol .

Mecanismo De Acción

El mecanismo de acción de la hidrocotarnina no se comprende completamente. se sabe que potencia el efecto analgésico de la oxicodona . La hidrocotarnina puede interactuar con las enzimas citocromo P450 y la glicoproteína P, aunque sus objetivos moleculares y vías exactas no están bien definidas .

Análisis Bioquímico

Biochemical Properties

Hydrocotarnine plays a significant role in biochemical reactions, particularly in its interaction with cytochrome P450 enzymes and P-glycoprotein. It has been observed to weakly inhibit CYP3A4 and CYP2D6 enzymes, with an inhibition rate of less than 50% at concentrations below 3.88 mM . These interactions suggest that this compound may influence the metabolism of other compounds processed by these enzymes.

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to increase NLRP3 inflammasome activity via its effect on glycolysis, promoting caspase-1 cleavage and interleukin-1β secretion . This indicates that this compound can modulate immune responses and inflammatory processes within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with muscarinic acetylcholine receptors (M1 and M2), sodium-dependent dopamine transporter, and serotonin receptor . The presence of a dioxolane ring in this compound enhances its ability to target these receptors, influencing neurotransmission and receptor activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound does not induce significant changes in the metabolic activities of certain cytochrome P450 enzymes over time . Its impact on glycolysis and inflammasome activity suggests potential long-term effects on cellular metabolism and immune responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to potentiate the analgesic effects of oxycodone without significant adverse effects . Higher doses may lead to toxic effects, including alterations in enzyme activity and immune responses. It is essential to determine the threshold levels to avoid potential toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with cytochrome P450 enzymes. It weakly inhibits CYP3A4 and CYP2D6, suggesting that it may affect the metabolic flux of other compounds processed by these enzymes . The compound’s impact on glycolysis also indicates its role in cellular energy metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Its weak inhibition of P-glycoprotein suggests that it may influence the efflux of other compounds from cells . The compound’s distribution within tissues is likely influenced by its interactions with specific transporters and binding proteins.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The presence of a dioxolane ring enhances its ability to target specific receptors and compartments within cells . This localization is crucial for its activity and function, particularly in modulating neurotransmission and immune responses.

Métodos De Preparación

La hidrocotarnina se puede sintetizar mediante la reducción de la cotarnina . Las rutas sintéticas específicas y las condiciones de reacción para la hidrocotarnina no están ampliamente documentadas en la literatura. se sabe que el compuesto se puede obtener del opio, lo que indica que se puede extraer y purificar de fuentes naturales .

Análisis De Reacciones Químicas

La hidrocotarnina sufre varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen:

Oxidación: La hidrocotarnina se puede oxidar para formar cotarnina.

Reducción: La cotarnina se puede reducir para formar hidrocotarnina.

Aplicaciones Científicas De Investigación

La hidrocotarnina tiene varias aplicaciones de investigación científica, que incluyen:

Comparación Con Compuestos Similares

La hidrocotarnina es similar a otros alcaloides del opio como la noscapina y la cotarnina. Estos compuestos comparten similitudes estructurales y se derivan del opio. la hidrocotarnina es única en sus propiedades no narcóticas y su capacidad para potenciar el efecto analgésico de la oxicodona . Los compuestos similares incluyen:

Actividad Biológica

Hydrocotarnine is a non-narcotic alkaloid derived from opium, recognized for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound is chemically classified as a crystalline alkaloid and is formed through the reduction of cotarnine. Its molecular structure allows it to interact with various biological systems, influencing metabolic pathways and cellular functions.

Biological Activities

This compound exhibits several notable biological activities:

- CYP Enzyme Modulation : Research indicates that this compound does not significantly alter the metabolic activities of CYP2C9, CYP2C19, and CYP2E1. However, it shows weak inhibitory effects on CYP3A4 and CYP2D6 at concentrations below 3.88 mM, suggesting a potential for drug-drug interactions in clinical settings .

- Analgesic Properties : this compound has been studied in combination with opioids like oxycodone. Injections containing oxycodone and this compound have demonstrated enhanced analgesic effects, indicating that this compound may augment the pain-relieving properties of opioids .

- Antiproliferative Effects : Preliminary studies suggest that this compound may possess antiproliferative properties against certain cancer cell lines. Further investigations are required to elucidate its effectiveness and potential mechanisms .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, its interaction with opioid receptors and modulation of cytochrome P450 enzymes are critical areas of research.

Case Studies

- Combination Therapy with Oxycodone : A study evaluating the effects of this compound in conjunction with oxycodone found that this combination could enhance analgesic efficacy while potentially reducing the required dosage of opioids, thereby minimizing side effects associated with higher opioid doses .

- In Vitro Studies on Cancer Cells : In vitro experiments have shown that this compound can inhibit the growth of specific tumor cell lines, although further studies are necessary to confirm these findings and understand the underlying mechanisms .

Data Summary

Propiedades

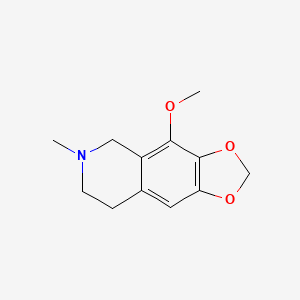

IUPAC Name |

4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-13-4-3-8-5-10-12(16-7-15-10)11(14-2)9(8)6-13/h5H,3-4,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXANNZJIZQTCBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C(=C2C1)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60203535 | |

| Record name | Hydrocotarnine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hydrocotarnine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033701 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

550-10-7 | |

| Record name | Hydrocotarnine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrocotarnine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocotarnine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrocotarnine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROCOTARNINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G22L6JNE61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hydrocotarnine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033701 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

55.5 - 56.5 °C | |

| Record name | Hydrocotarnine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033701 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the NLRP3 inflammasome and how is it relevant to hydrocotarnine's action?

A2: The NLRP3 inflammasome is a protein complex involved in the innate immune response, particularly in inflammatory processes. This compound has been shown to inhibit Cbl, a protein that negatively regulates NLRP3 activation. This inhibition, potentially mediated through GLUT1-dependent glycolysis inhibition, leads to increased NLRP3 inflammasome activity and subsequent interleukin (IL)-1β secretion, contributing to its analgesic effects [, ].

Q2: Does this compound affect the expression of CYP enzymes involved in oxycodone metabolism?

A3: In vitro and in vivo studies suggest that this compound does not significantly alter the expression of major CYP enzymes, including CYP3A4 and CYP2D6, responsible for oxycodone metabolism. This implies a low probability of pharmacokinetic interactions mediated through these enzymes [].

Q3: Can this compound cause drug interactions through other mechanisms?

A4: While this compound's impact on CYP enzymes appears minimal, research indicates a potential for drug interactions through its effects on UDP-glucuronosyltransferase (UGT) expression. Specifically, this compound has been shown to reduce hepatic UGT1a expression, potentially affecting the glucuronidation of oxycodone and its metabolites [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C12H15NO3, and its molecular weight is 221.25 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A6: While the provided abstracts do not delve into detailed spectroscopic data, structural characterization using techniques like NMR and X-ray crystallography has been reported []. Information on spectroscopic properties, including UV, IR, and NMR spectra, can be found in studies focusing on its synthesis and biotransformation [].

Q6: What are the pharmacokinetic parameters of this compound?

A7: Research in cancer pain patients indicates a volume of distribution (Vd) of 276.8 ± 237.2 L, clearance (CL) of 95.1 ± 64.3 L/h, and half-life (t1/2) of 2.0 ± 0.7 h for this compound [].

Q7: How is this compound metabolized in the body?

A8: Studies on rats reveal that this compound undergoes extensive biotransformation, primarily resulting in isoquinoline metabolites. These metabolites arise from processes like C-1/C-1' bond cleavage, oxygenation, N-dealkylation, and O-dealkylation. Notable metabolites include phenolic betaines, with one specific betaine being a major product of this compound metabolism [].

Q8: Are there safety concerns regarding the use of this compound in specific populations?

A10: While generally considered safe, this compound's clearance is reduced in elderly patients and those with liver dysfunction. This emphasizes the need for careful dose titration and monitoring in these populations to avoid potential toxicity from elevated drug levels [, ].

Q9: How is this compound typically quantified in biological samples?

A12: High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is a sensitive and reliable method for quantifying this compound in serum [, ]. Gas chromatography-mass spectrometry (GC-MS) can also be employed, particularly in forensic applications for identifying opiate alkaloid markers, including this compound, in urine samples [, ].

Q10: What are some research tools and resources available for studying this compound?

A13: Public databases like the Gene Expression Omnibus (GEO) can be valuable resources for analyzing gene expression data related to this compound's effects on serine and glycine metabolism in cancer cells []. Additionally, computational chemistry approaches, such as QSAR modeling, can be employed to explore the relationship between structural modifications of this compound and its biological activity [].

Q11: What are some key areas for future research on this compound?

A14: Further investigations are crucial to fully elucidate this compound's molecular targets and downstream effects, particularly its interactions with the Cbl-NLRP3 inflammasome pathway. Additionally, exploring its potential in treating conditions beyond cancer pain, such as inflammatory disorders, could unveil novel therapeutic applications [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.